molecular formula C8H9N3O4 B13578521 2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid

2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid

Cat. No.: B13578521
M. Wt: 211.17 g/mol
InChI Key: WBERKAAMCQWFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid is a complex organic compound with the molecular formula C8H9N3O4. It is a heterocyclic compound containing both pyrrole and triazine rings, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with triazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid apart is its unique combination of pyrrole and triazine rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-(3,4-dioxo-7,8-dihydro-6H-pyrrolo[2,1-c][1,2,4]triazin-2-yl)acetic acid

InChI

InChI=1S/C8H9N3O4/c12-6(13)4-11-8(15)7(14)10-3-1-2-5(10)9-11/h1-4H2,(H,12,13)

InChI Key

WBERKAAMCQWFSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN(C(=O)C(=O)N2C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.